molecular formula C14H19NO5 B599831 4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid CAS No. 165950-03-8

4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

Cat. No.: B599831
CAS No.: 165950-03-8
M. Wt: 281.308
InChI Key: LMBINCVZSMRCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aminomethyl group, which is further connected to a 4-methoxybenzoic acid moiety. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its ability to protect amino groups during various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid typically involves the protection of the amino group with a Boc group. One common method involves reacting 4-methoxybenzoic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired Boc-protected compound .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the process may involve the use of automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid is unique due to the presence of the methoxy group on the benzene ring, which can influence the compound’s reactivity and solubility. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

4-methoxy-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-10-7-9(12(16)17)5-6-11(10)19-4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMBINCVZSMRCBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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